molecular formula C6H5BrClN B1338644 2-Bromo-5-chloro-3-methylpyridine CAS No. 65550-77-8

2-Bromo-5-chloro-3-methylpyridine

Cat. No. B1338644
CAS RN: 65550-77-8
M. Wt: 206.47 g/mol
InChI Key: XEHWMXAUPXFOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-chloro-3-methylpyridine” is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Synthesis Analysis

The synthesis of “2-Bromo-5-chloro-3-methylpyridine” and its derivatives has been a topic of interest in the field of agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new derivatives have acquired ISO common names .


Molecular Structure Analysis

The molecular weight of “2-Bromo-5-chloro-3-methylpyridine” is 206.47 . The exact molecular structure can be found in the referenced databases .


Physical And Chemical Properties Analysis

“2-Bromo-5-chloro-3-methylpyridine” is a solid at room temperature . . More detailed physical and chemical properties can be found in the referenced databases .

Scientific Research Applications

Synthesis and Structural Analysis

2-Bromo-5-chloro-3-methylpyridine is a key component in the synthesis of various chemical compounds. For instance, it is utilized in the formation of Schiff base compounds, which are important in the field of medicinal chemistry. A study by Wang et al. (2008) demonstrated the synthesis of a new Schiff base compound using 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, highlighting its structural properties through X-ray diffraction, elemental analysis, and IR spectra. This compound has shown promising antibacterial activities, indicating its potential in pharmaceutical applications (Wang, Nong, Sht, & Qi, 2008).

Medicinal Chemistry and Pesticides

2-Bromo-5-chloro-3-methylpyridine serves as an important intermediate in the production of medicines and pesticides. Su Li (2005) described the purification of 2-Chloro-5-trichloromethylpyridine, a closely related compound, emphasizing its significance in medicinal and pesticide synthesis. The study used extraction and distillation methods to achieve high purity, showcasing the compound's role in developing pharmacologically active substances (Su Li, 2005).

Catalytic Amination and Chemoselectivity

In organic synthesis, 2-Bromo-5-chloro-3-methylpyridine is instrumental in chemoselective amination processes. Stroup et al. (2007) demonstrated the catalytic amination of similar halopyridines, revealing the chemoselectivity of such reactions. This research highlights the compound's utility in creating complex organic structures, beneficial in developing new chemical entities for various applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety And Hazards

“2-Bromo-5-chloro-3-methylpyridine” is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “2-Bromo-5-chloro-3-methylpyridine” and its derivatives are promising. They are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

2-bromo-5-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHWMXAUPXFOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505002
Record name 2-Bromo-5-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-3-methylpyridine

CAS RN

65550-77-8
Record name 2-Bromo-5-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chloro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-chloro-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-chloro-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-chloro-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-chloro-3-methylpyridine

Citations

For This Compound
3
Citations
RJ Ife, KW Catchpole, GJ Durant, CR Ganellin… - European journal of …, 1989 - Elsevier
… I& 2-Bromo-5-chloro-3-methylpyridine (21 g, 102 mmol), 1,3-diaminopropane (50 ml, 600 mmol) and pvridine (10 ml, 124 mmol) were heated together under reflux for 3.5 h: -The excess …
Number of citations: 24 www.sciencedirect.com
R Fox, D Bailey, J Obligacion, N Borlinghaus, W Braje… - 2023 - chemrxiv.org
Despite the reported successes and advantages involving the use of amphiphilic surfactants, most notably TPGS-750-M, to enable a multitude of synthetic transformations to be …
Number of citations: 0 chemrxiv.org
MGA Shvekhgeimer - Chemistry of Heterocyclic Compounds, 1996 - Springer
… into 2,5-dichloro-3-methylpyridine (yield 62%), and 2-bromo-5-amino-3-methylpyridine and 2-bromo-3-amino-5methylpyridine were converted into 2-bromo-5-chloro-3-methylpyridine …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.